molecular formula C17H15NO2 B15074330 (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Cat. No.: B15074330
M. Wt: 265.31 g/mol
InChI Key: UDAUENWEJYUCHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with 4-(aminomethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction could produce benzyl alcohols .

Scientific Research Applications

(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action for (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone involves its ability to covalently modify biological targets upon UV light activation. The benzophenone moiety absorbs UV light, generating a reactive triplet state that can form covalent bonds with nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling downstream applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is unique due to its trifunctional nature, combining a benzophenone moiety, an alkyne tag, and an amine handle. This combination allows for versatile applications in chemical biology, making it a valuable tool for researchers .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

[4-(aminomethyl)phenyl]-(4-prop-2-ynoxyphenyl)methanone

InChI

InChI=1S/C17H15NO2/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10H,11-12,18H2

InChI Key

UDAUENWEJYUCHM-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

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